2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
CAS No.: 921504-11-2
Cat. No.: VC8319262
Molecular Formula: C24H26N4O3S
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921504-11-2 |
|---|---|
| Molecular Formula | C24H26N4O3S |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C24H26N4O3S/c1-17-6-8-18(9-7-17)12-25-22(30)14-28-20(15-29)13-26-24(28)32-16-23(31)27-11-10-19-4-2-3-5-21(19)27/h2-9,13,29H,10-12,14-16H2,1H3,(H,25,30) |
| Standard InChI Key | UVDABMRSIBTWEZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)CO |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)CO |
Introduction
Medicinal Chemistry
Compounds with similar scaffolds (indole, imidazole, and amide groups) have shown significant biological activities:
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Anticancer activity: Indole derivatives are known for their cytotoxicity against various cancer cell lines. For example, N-substituted indoles have been evaluated for their ability to induce apoptosis via caspase-dependent pathways .
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Antimicrobial properties: Imidazole-based compounds are widely used in antifungal drugs like clotrimazole and miconazole.
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Enzyme inhibition: Sulfanyl-linked compounds often act as inhibitors of enzymes like proteases or kinases.
Drug Development
The combination of these functional groups suggests that this compound could be a candidate for further investigation in:
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Enzyme-targeted therapies (e.g., kinase inhibitors).
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Antioxidant applications due to the sulfanyl group.
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Drug design targeting receptor-ligand interactions.
Synthesis Pathways
While no specific synthesis protocol for this compound was identified, related compounds are typically synthesized using stepwise reactions:
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Formation of the indole derivative: Starting from substituted anilines or phenylhydrazines.
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Imidazole synthesis: Cyclization involving aldehydes or ketones with amines.
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Coupling via sulfanyl linkage: Using thiol reagents to connect the indole and imidazole moieties.
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Amide bond formation: Reaction between an amine and acyl chloride or anhydride.
Analytical Techniques
To confirm the structure and purity of such a compound, standard analytical methods would be employed:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like amides and hydroxyls.
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X-ray Crystallography: For detailed structural elucidation if crystalline samples are available.
Molecular Docking
In silico studies could predict the binding affinity of this compound to biological targets such as enzymes or receptors.
In Vitro Testing
The compound could be tested for:
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Cytotoxicity against cancer cell lines (e.g., HepG2, MCF7) .
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Antimicrobial activity against bacterial or fungal strains.
Pharmacokinetics
Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties would be crucial for drug development.
Comparison with Related Compounds
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